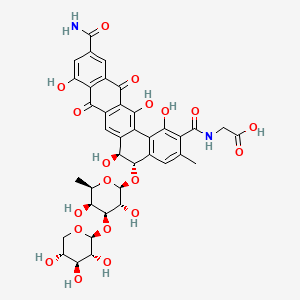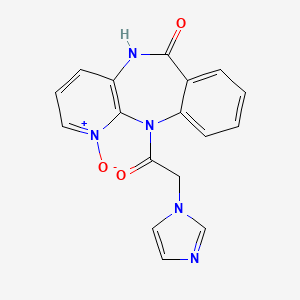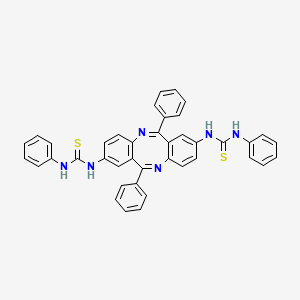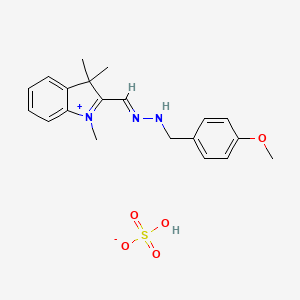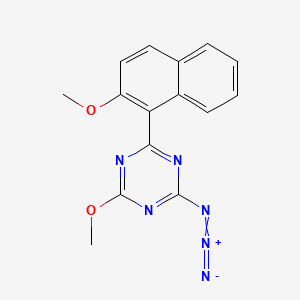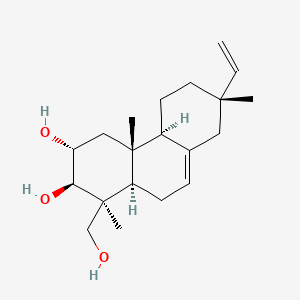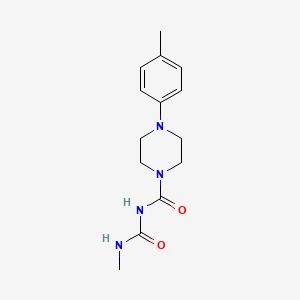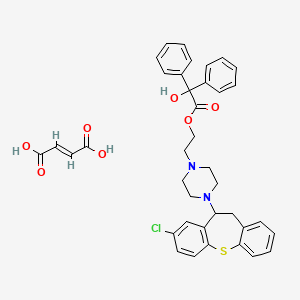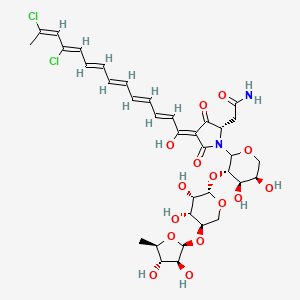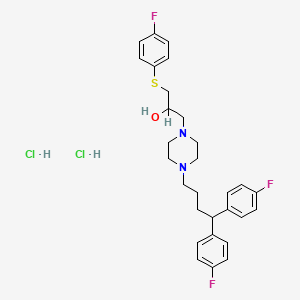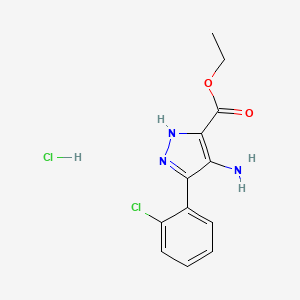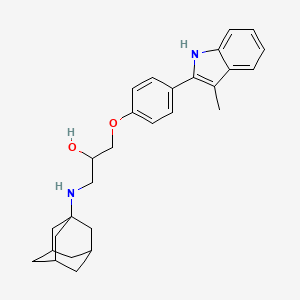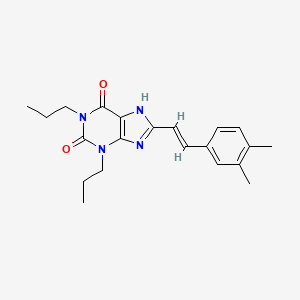
(E)-8-(3,4-Dimethylstyryl)-1,3-dipropylxanthine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-8-(3,4-Dimethylstyryl)-1,3-dipropylxanthine is a synthetic xanthine derivative Xanthines are a group of alkaloids commonly found in various plants and are known for their stimulant effects
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (E)-8-(3,4-Dimethylstyryl)-1,3-dipropylxanthine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1,3-dipropylxanthine.
Styryl Group Introduction: The styryl group is introduced via a Heck reaction, where 3,4-dimethylstyrene is coupled with 1,3-dipropylxanthine in the presence of a palladium catalyst.
Reaction Conditions: The reaction is carried out under an inert atmosphere, typically nitrogen, at elevated temperatures (around 100-150°C) and may require a base such as triethylamine to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the styryl group, leading to the formation of epoxides or hydroxylated derivatives.
Reduction: Reduction of the styryl group can yield the corresponding ethyl derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the xanthine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate for hydroxylation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the styryl group.
Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions under basic conditions.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Ethyl derivatives.
Substitution: Alkylated or aminated xanthine derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-8-(3,4-Dimethylstyryl)-1,3-dipropylxanthine has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of xanthine derivatives and their interactions with various reagents.
Biology: Investigated for its potential effects on cellular signaling pathways and enzyme inhibition.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its stimulant properties.
Wirkmechanismus
The mechanism of action of (E)-8-(3,4-Dimethylstyryl)-1,3-dipropylxanthine involves its interaction with adenosine receptors in the brain. By binding to these receptors, it inhibits the action of adenosine, leading to increased neuronal activity and alertness. This mechanism is similar to that of other xanthine derivatives such as caffeine and theophylline.
Vergleich Mit ähnlichen Verbindungen
Caffeine: A well-known stimulant found in coffee and tea.
Theophylline: Used in the treatment of respiratory diseases such as asthma.
Theobromine: Found in chocolate and has mild stimulant effects.
Comparison:
Uniqueness: (E)-8-(3,4-Dimethylstyryl)-1,3-dipropylxanthine is unique due to the presence of the styryl group, which may confer different pharmacological properties compared to other xanthines.
Potency: Its potency and efficacy in various applications may differ from other xanthines, making it a valuable compound for specific research and therapeutic purposes.
Eigenschaften
CAS-Nummer |
151539-29-6 |
|---|---|
Molekularformel |
C21H26N4O2 |
Molekulargewicht |
366.5 g/mol |
IUPAC-Name |
8-[(E)-2-(3,4-dimethylphenyl)ethenyl]-1,3-dipropyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C21H26N4O2/c1-5-11-24-19-18(20(26)25(12-6-2)21(24)27)22-17(23-19)10-9-16-8-7-14(3)15(4)13-16/h7-10,13H,5-6,11-12H2,1-4H3,(H,22,23)/b10-9+ |
InChI-Schlüssel |
NMWJRYBQULXOLB-MDZDMXLPSA-N |
Isomerische SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)/C=C/C3=CC(=C(C=C3)C)C |
Kanonische SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C=CC3=CC(=C(C=C3)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


